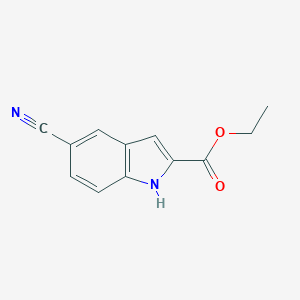

Ethyl 5-cyanoindole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-cyano-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-5-8(7-13)3-4-10(9)14-11/h3-6,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSOXWAHGVEQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405796 | |

| Record name | Ethyl 5-cyanoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105191-13-7 | |

| Record name | Ethyl 5-cyanoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 5-cyanoindole-2-carboxylate: A Technical Guide for Researchers

Introduction: Ethyl 5-cyanoindole-2-carboxylate is a heterocyclic organic compound featuring an indole scaffold substituted with a cyano group at the 5-position and an ethyl ester at the 2-position. This molecule is of significant interest to researchers in medicinal chemistry and materials science. The presence of the electron-withdrawing cyano group and the versatile ethyl ester functionality makes it a valuable synthetic intermediate for the development of more complex molecules, particularly in the realm of drug discovery.[1] It serves as a key building block in the synthesis of various bioactive compounds, including those with potential anti-inflammatory, anti-cancer, and antimicrobial properties.[1]

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. While some experimental values are not publicly available, the following table provides key identifiers and known characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| CAS Number | 105191-13-7 | [1] |

| IUPAC Name | ethyl 5-cyano-1H-indole-2-carboxylate | |

| Appearance | Pale yellow powder / solid | [1] |

| Purity | ≥97% (HPLC) / 98% | [1][2] |

| InChI Key | VZSOXWAHGVEQOT-UHFFFAOYSA-N | |

| Storage Conditions | 2-8°C, under inert atmosphere | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, chemical suppliers confirm the availability of NMR, HPLC, and LC-MS data upon request for their products.[3][4] The expected characteristic signals would include:

-

IR Spectroscopy : Peaks corresponding to N-H stretching (around 3300 cm⁻¹), C≡N (nitrile) stretching (around 2220 cm⁻¹), C=O (ester) stretching (around 1700 cm⁻¹), and C-O stretching.

-

¹H NMR Spectroscopy : Signals for the indole N-H proton, distinct aromatic protons on the indole ring, and the quartet and triplet signals characteristic of the ethyl ester group.

-

¹³C NMR Spectroscopy : Resonances for the nitrile carbon, the ester carbonyl carbon, aromatic carbons, and the carbons of the ethyl group.

-

Mass Spectrometry : A molecular ion peak corresponding to the molecular weight of 214.22.

Experimental Protocols

Given its role as a synthetic intermediate, a common and effective method for the synthesis of this compound is the Fischer indole synthesis. This protocol outlines a representative procedure.

Protocol: Synthesis of this compound via Fischer Indole Synthesis

Objective: To synthesize this compound from 4-cyanophenylhydrazine hydrochloride and ethyl pyruvate.

Materials:

-

4-cyanophenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol (absolute)

-

Sulfuric acid (concentrated) or other acidic catalyst (e.g., polyphosphoric acid)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq) in ethanol.

-

Add ethyl pyruvate (1.1 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Indolization (Cyclization):

-

Once hydrazone formation is complete, cool the mixture in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.2 eq) to the reaction mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol).

-

Maintain the reflux for 2-4 hours, continuing to monitor the reaction by TLC until the starting hydrazone is consumed.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing ice water.

-

Neutralize the acidic solution by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8. A precipitate of the crude product should form.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers.

-

Wash the combined organic phase sequentially with water and then with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound as a pale yellow solid.

-

Synthetic Workflow and Applications

This compound is primarily used as a building block in multi-step organic synthesis. Its cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions. The ester can be hydrolyzed, reduced, or converted to an amide. These transformations make it a versatile precursor for creating a library of substituted indoles for drug discovery.[1] It is particularly noted as an intermediate for pharmaceuticals targeting neurological disorders.[1]

Below is a diagram illustrating the logical workflow of the Fischer indole synthesis described above.

While this compound is a precursor to bioactive molecules, there is no direct evidence of it modulating specific signaling pathways itself. Instead, its significance lies in providing the core indole structure for further chemical elaboration into potent and selective drug candidates.

References

In-Depth Technical Guide: Ethyl 5-cyanoindole-2-carboxylate (CAS: 105191-13-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-cyanoindole-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its indole scaffold, substituted with a cyano group and an ethyl carboxylate, provides a unique combination of reactivity and functionality. This makes it a valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its emerging role in the development of targeted therapeutics.

Chemical and Physical Properties

This compound is a stable compound under standard conditions, valued for its utility in various chemical transformations.[1] The presence of the electron-withdrawing cyano group enhances the reactivity of the indole ring, making it a key intermediate in the synthesis of diverse bioactive molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 105191-13-7 | [2][3] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Appearance | Pale yellow powder | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Synonyms | 5-Cyano-1H-indole-2-carboxylic acid ethyl ester, Ethyl 5-cyano-1H-indole-2-carboxylate | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis

A common strategy for the synthesis of 5-substituted indole derivatives involves the Fischer indole synthesis. A plausible route to this compound starts from p-aminobenzonitrile.

Experimental Protocol: Synthesis of this compound (General Procedure)

This protocol is based on a general method for the preparation of 5-substituted indole derivatives.

Materials:

-

p-Aminobenzonitrile

-

Ethyl pyruvate

-

Polyphosphoric acid (PPA) or another suitable acid catalyst

-

Ethanol

-

Toluene

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Hydrazone Formation: p-Aminobenzonitrile is diazotized and then reduced to form the corresponding hydrazine. This hydrazine is then reacted with ethyl pyruvate in ethanol to form the ethyl (2Z)-2-(2-(4-cyanophenyl)hydrazono)propanoate.

-

Fischer Indolization: The crude hydrazone is added to a preheated solution of polyphosphoric acid in toluene. The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a mixture of ice and water. The aqueous layer is neutralized with a saturated sodium bicarbonate solution.

-

Extraction and Purification: The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following tables summarize the expected spectroscopic data based on the analysis of closely related indole-2-carboxylate derivatives.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.10 | s | 1H | N-H (indole) |

| ~8.34 | s | 1H | H-4 |

| ~8.07 | d | 1H | H-7 |

| ~7.47 | dd | 1H | H-6 |

| ~7.34 | d | 1H | H-3 |

| 4.28 | q | 2H | -OCH₂CH₃ |

| 1.32 | t | 3H | -OCH₂CH₃ |

Note: Predicted chemical shifts are based on data from similar 5-substituted indole-3-carboxylates and may vary slightly.[4]

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~164.1 | C=O (ester) |

| ~135.6 | C-7a |

| ~133.2 | C-5 |

| ~130.5 | C-2 |

| ~128.9 | C-4 |

| ~128.2 | C-6 |

| ~114.9 | C-7 |

| ~106.0 | C-3 |

| ~105.0 | C (cyano) |

| ~59.3 | -OCH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

Note: Predicted chemical shifts are based on data from similar 5-substituted indole-3-carboxylates and may vary slightly.[4]

Table 4: Predicted FTIR and Mass Spectrometry Data

| Spectroscopic Technique | Key Peaks/Fragments |

| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2220 (C≡N stretch), ~1700 (C=O stretch, ester), ~1600, ~1450 (C=C aromatic stretch) |

| Mass Spectrometry (EI) | m/z (%): 214 (M⁺), 186 ([M-CO]⁺), 169 ([M-OC₂H₅]⁺), 141, 114 |

Note: Predicted fragmentation is based on typical patterns for indole esters.[5]

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of targeted therapies, particularly in oncology. The indole scaffold is a privileged structure in drug discovery, and the cyano group at the 5-position can be chemically manipulated to introduce various pharmacophores.

Inhibition of EGFR Signaling Pathway

Derivatives of 5-substituted indole-2-carboxamides have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[6] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, leading to cell proliferation, survival, and angiogenesis. Dysregulation of the EGFR pathway is a hallmark of many cancers.

This protocol describes a general method to assess the inhibitory activity of a compound derived from this compound against EGFR.

Materials:

-

Recombinant human EGFR kinase

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compound (dissolved in DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare a kinase reaction mixture containing the kinase buffer, ATP, and the substrate.

-

Kinase Reaction: Add the test compound dilutions to the wells of a microplate. Add the EGFR enzyme to each well and incubate for a short period. Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Termination and Detection: After a defined incubation period at a specific temperature (e.g., 30 °C), stop the reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

-

Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into a luminescent signal.

-

Data Analysis: Measure the luminescence using a microplate reader. The amount of light generated is proportional to the ADP concentration and, therefore, to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating potential inhibitors.

Caption: EGFR Signaling Pathway and Inhibition.

Caption: Inhibitor Evaluation Workflow.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the development of novel therapeutics and functional materials. Its versatile reactivity allows for the synthesis of complex molecular architectures, particularly those targeting key signaling pathways in diseases like cancer. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers in leveraging this important molecule for their scientific endeavors.

References

- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 13C NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]

- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of Ethyl 5-Cyanoindole-2-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-cyanoindole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols and tabulated spectral data for easy reference and comparison.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 12.45 | s | 1H | NH (indole) |

| 8.32 | s | 1H | H-4 |

| 7.72 | d, J=8.8 Hz | 1H | H-7 |

| 7.58 | dd, J=8.8, 1.6 Hz | 1H | H-6 |

| 7.25 | s | 1H | H-3 |

| 4.35 | q, J=7.2 Hz | 2H | -OCH₂CH₃ |

| 1.34 | t, J=7.2 Hz | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 160.5 | C=O (ester) |

| 138.9 | C-7a |

| 132.8 | C-2 |

| 128.5 | C-5 |

| 127.9 | C-4 |

| 125.7 | C-6 |

| 120.4 | CN |

| 114.3 | C-7 |

| 104.2 | C-3a |

| 103.8 | C-3 |

| 61.5 | -OCH₂CH₃ |

| 14.2 | -OCH₂CH₃ |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3280 | N-H stretching |

| 2218 | C≡N stretching |

| 1695 | C=O stretching (ester) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 214.07 | [M]⁺ |

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The solvent used was deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Shimadzu FT-IR spectrometer using a KBr pellet. The spectral data was collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data was obtained using an Agilent GC-MS system. The ionization mode was electron ionization (EI) at 70 eV. The mass-to-charge ratio (m/z) of the molecular ion peak is reported.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Unveiling the Potential of Ethyl 5-cyanoindole-2-carboxylate: A Scaffold for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 5-cyanoindole-2-carboxylate is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. While not possessing a defined mechanism of action on its own, it serves as a crucial synthetic intermediate—a foundational scaffold for the development of a diverse array of bioactive molecules.[1] Its unique chemical structure, featuring a reactive cyano group and an indole nucleus, allows for extensive modification, leading to the generation of derivatives with potent and specific biological activities. This guide explores the key therapeutic areas where derivatives of this compound have shown promise, focusing on their mechanisms of action, supported by experimental data and methodologies.

I. Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the indole-2-carboxylate scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical signaling pathways involved in tumor growth and proliferation.

A. Dual Inhibition of EGFR and CDK2:

Recent studies have focused on synthesizing 5-substituted-indole-2-carboxamide derivatives that exhibit potent dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2][3] EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers. CDK2, in conjunction with its cyclin partners, is essential for cell cycle progression, particularly the G1/S transition. The dual inhibition of both EGFR and CDK2 presents a promising strategy to overcome resistance to single-target therapies and enhance antitumor efficacy.

Signaling Pathway of EGFR and CDK2 Inhibition

Caption: Inhibition of EGFR and CDK2 pathways by indole-2-carboxamide derivatives.

Quantitative Data:

The antiproliferative activity of these derivatives has been evaluated against various cancer cell lines. The following table summarizes the mean GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values for the most potent compounds.

| Compound | Mean GI50 (nM) | EGFR IC50 (nM) | CDK2 IC50 (nM) | Reference |

| 5g | 55 | - | 33 ± 0.4 | [2][3] |

| 5i | 49 | 85 - 124 | 24 ± 0.2 | [2][3] |

| 5j | 37 | 85 - 124 | 16 ± 0.2 | [2][3] |

| Erlotinib (Ref.) | 33 | 80 | - | [2][3] |

| Dinaciclib (Ref.) | - | - | 20 | [2] |

Experimental Protocols:

-

EGFR and CDK2 Inhibition Assays: The inhibitory activity of the compounds against EGFR and CDK2 is typically determined using in vitro kinase assays. These assays measure the ability of the compounds to inhibit the phosphorylation of a substrate by the respective enzyme. The IC50 values are then calculated from the dose-response curves.[2]

-

Cell Viability Assay: The antiproliferative effects of the synthesized compounds are assessed using cell viability assays, such as the MTT or SRB assay, on a panel of cancer cell lines. Cells are treated with various concentrations of the compounds for a specified period (e.g., 48-72 hours), and the cell viability is measured spectrophotometrically. The GI50 values are then determined.[2][4]

Experimental Workflow for Anticancer Drug Screening

Caption: A typical workflow for screening anticancer indole derivatives.

II. Neuroprotective Potential: Modulating Key Receptors

Indole-based compounds are also being actively investigated for their potential in treating neurodegenerative diseases.[5][6] Derivatives of indole carboxylates have been designed to modulate the activity of specific receptors in the central nervous system, offering a potential therapeutic avenue for conditions like Alzheimer's and Parkinson's disease.

A. S1P5 Receptor Modulation:

Carboxylic acid-containing indanyl compounds, which can be synthesized from indole precursors, have been identified as modulators of the Sphingosine-1-Phosphate Receptor 5 (S1P5).[7] S1P5 is highly expressed in oligodendrocytes, the cells responsible for forming myelin sheaths around nerve axons in the central nervous system.[7] Modulation of S1P5 function is a promising strategy for the treatment of neurodegenerative diseases characterized by demyelination, such as multiple sclerosis.[7]

B. 5-HT6 Receptor Antagonism:

The serotonin 6 (5-HT6) receptor is another promising target for the treatment of cognitive deficits in neurodegenerative disorders. Antagonists of the 5-HT6 receptor have been shown to improve learning and memory in preclinical models.[6] The indole nucleus is a common feature in many reported 5-HT6 receptor antagonists, highlighting the potential for this compound to serve as a starting point for the development of such compounds.

Logical Relationship of Indole Derivatives in Neuroprotection

Caption: Indole derivatives exert neuroprotective effects via receptor modulation.

Experimental Protocols:

-

Receptor Binding Assays: To determine the affinity of the synthesized compounds for their target receptors (e.g., S1P5, 5-HT6), radioligand binding assays are commonly employed. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound, allowing for the calculation of the binding affinity (Ki).

-

Functional Assays: To assess the functional activity of the compounds (i.e., whether they are agonists or antagonists), various functional assays are used. For G-protein coupled receptors like S1P5 and 5-HT6, assays that measure downstream signaling events, such as GTPγS binding or changes in intracellular cyclic AMP (cAMP) levels, are often utilized.[7]

III. Other Potential Applications

The versatility of the this compound scaffold extends beyond oncology and neurodegeneration. Its derivatives have also shown potential as anti-inflammatory, analgesic, and antihypertensive agents.[8] For example, certain pyridine derivatives of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid ethyl esters have exhibited positive inotropic activity, suggesting potential applications in cardiovascular diseases.[8]

This compound is a privileged scaffold in modern drug discovery. While it does not have an intrinsic mechanism of action, its chemical tractability allows for the creation of a vast chemical space of derivatives with diverse and potent biological activities. The research highlighted in this guide demonstrates the significant potential of these derivatives in targeting key pathways in cancer and modulating critical receptors in the central nervous system. Future research efforts focused on the strategic derivatization of this indole core are poised to yield novel therapeutic agents for a range of challenging diseases. The continued exploration of this versatile building block is a testament to the power of scaffold-based drug design in the quest for new and effective medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel therapeutic compounds that can prevent neurodegeneration identified | TopNews [topnews.in]

- 6. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carboxylic Acid-Containing Indanyl Compounds as S1P5 Modulators for Treating Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Ethyl 5-cyanoindole-2-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its vast array of derivatives, Ethyl 5-cyanoindole-2-carboxylate has emerged as a particularly promising starting point for the development of novel therapeutic agents. The presence of the cyano group at the 5-position and the ethyl carboxylate at the 2-position provides a unique electronic and structural framework, offering multiple points for chemical modification to tune biological activity. This technical guide provides an in-depth overview of the diverse biological activities reported for derivatives of this scaffold, with a focus on their anticancer, antimicrobial, and antiviral properties.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the indole-2-carboxylate scaffold have demonstrated significant potential as anticancer agents by targeting crucial signaling pathways involved in tumor growth, proliferation, and survival. Notably, these compounds have been shown to inhibit key protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various indole-2-carboxylate derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 6i | Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.10 ± 0.4 | [1] |

| 6v | Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.49 ± 0.3 | [1] |

| 6e | Thiazolyl-indole-2-carboxamide | Various | 4.36 - 23.86 | [1] |

| 6q | Thiazolyl-indole-2-carboxamide | Various | 5.04 - 18.67 | [1] |

| 6a | Thiazolyl-indole-2-carboxamide | Various | 37.25 - 65.37 | [1] |

| 5g | 5-substituted-3-ethylindole-2-carboxamide | Four cancer cell lines (mean) | 0.055 | |

| 5i | 5-substituted-3-ethylindole-2-carboxamide | Four cancer cell lines (mean) | 0.049 | |

| 5j | 5-substituted-3-ethylindole-2-carboxamide | Four cancer cell lines (mean) | 0.037 | |

| 3b | 5-Chloro-indole-2-carboxylate | MCF-7 (Breast) | 0.032 | |

| 3a | 5-Chloro-indole-2-carboxylate | Four cancer cell lines (mean) | 0.035 | |

| 3d | 5-Chloro-indole-2-carboxylate | Four cancer cell lines (mean) | 0.038 |

Signaling Pathways Targeted by Indole Derivatives

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

Caption: Simplified EGFR signaling cascade leading to cell proliferation.

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Caption: Key pathways in VEGFR-2 signaling promoting angiogenesis.

Antimicrobial Activity: A New Frontier

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacterial strains.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected indole derivatives against various bacterial species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 8b | Ciprofloxacin-Indole Hybrid | S. aureus | 0.0625 - 1 | [2] |

| 3a | Ciprofloxacin-Indole Hybrid | S. aureus | 0.25 - 8 | [2] |

| 8 | (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Gram-positive & Gram-negative | 0.004 - 0.03 | [3] |

| 11 | (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Gram-positive & Gram-negative | 0.004 - 0.045 | [3] |

| c9 | 5-O-mycaminosyltylonolide derivative | S. aureus, E. coli | 0.5 | [4] |

| c2 | 5-O-mycaminosyltylonolide derivative | E. faecalis | 1 | [4] |

| c11 | 5-O-mycaminosyltylonolide derivative | E. faecalis | 1 | [4] |

| c25 | 5-O-mycaminosyltylonolide derivative | E. faecalis | 1 | [4] |

Antiviral Activity: Broad-Spectrum Potential

Several indole-2-carboxylate derivatives have been investigated for their antiviral properties and have demonstrated broad-spectrum activity against various RNA and DNA viruses.

Quantitative Antiviral Activity Data

The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values of indole derivatives against different viruses.

| Compound ID | Derivative Class | Virus | IC50/EC50 (µM) | Reference |

| 8f | Indole-2-carboxylate | Coxsackie B3 | 7.18 | [5] |

| 14f | Indole-2-carboxylate | Influenza A | 7.53 | [5] |

| 1 | Indole-based ferulic acid | SARS-CoV-2 | 70.85 | [6] |

| 2 | Indole-based ferulic acid | SARS-CoV-2 | 68.28 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

A general and versatile method for the synthesis of substituted this compound derivatives involves the Fischer indole synthesis.

Caption: General workflow for the Fischer indole synthesis.

Procedure:

-

A mixture of the appropriately substituted phenylhydrazine hydrochloride (1 equivalent) and ethyl pyruvate (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid) is prepared.

-

An acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, is added to the mixture.

-

The reaction mixture is heated to reflux for a period ranging from 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired this compound derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Caption: Step-by-step workflow of the MTT assay.

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to the desired concentrations. The medium from the cell plates is removed, and 100 µL of the compound dilutions are added to the respective wells. Control wells containing medium with the solvent (vehicle control) and medium alone (blank) are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[9]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[7][8]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]

Caption: Workflow for the broth microdilution MIC assay.

Procedure:

-

Compound Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[12]

-

Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[13]

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 16-20 hours.[13]

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

In Vitro Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[14]

References

- 1. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Activity Evaluation of C-23-Modified 5-O-Mycaminosyltylonolide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Ethyl 5-cyanoindole-2-carboxylate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 5-cyanoindole-2-carboxylate is a highly functionalized heterocyclic compound that has emerged as a critical building block in the landscape of organic synthesis. Its unique molecular architecture, featuring an indole scaffold substituted with a cyano group at the 5-position and an ethyl carboxylate at the 2-position, offers a versatile platform for the construction of complex, biologically active molecules. The electron-withdrawing nature of the cyano group and the synthetic handles provided by the ester and the indole nitrogen make this compound a valuable precursor in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, chemical properties, and diverse applications, with a focus on detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective utilization in synthesis. The key properties and spectroscopic data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| CAS Number | 105191-13-7 | [2] |

| Appearance | Pale yellow to white solid | Inferred from related compounds |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from synthetic procedures |

Spectroscopic Characterization:

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the indole ring, the ethyl group of the ester, and the N-H proton.

-

Indole N-H: A broad singlet is anticipated in the downfield region, typically above δ 11.0 ppm.

-

Aromatic Protons: The protons on the benzene ring of the indole nucleus will exhibit characteristic splitting patterns. The proton at the C4 position is expected to be a singlet or a doublet with a small coupling constant. The protons at C6 and C7 will likely appear as doublets or doublets of doublets, with their chemical shifts influenced by the electron-withdrawing cyano group at C5.

-

C3-H Proton: A singlet is expected for the proton at the C3 position of the indole ring.

-

Ethyl Ester Protons: A quartet for the methylene (-OCH₂CH₃) protons and a triplet for the methyl (-OCH₂CH₃) protons are characteristic of the ethyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, typically between δ 160-170 ppm.

-

Aromatic and Heterocyclic Carbons: The carbons of the indole ring will appear in the aromatic region (δ 100-150 ppm). The chemical shifts will be influenced by the substituents, with the carbon bearing the cyano group (C5) and the carbons in its vicinity showing distinct shifts.

-

Cyano Carbon: The carbon of the nitrile group (-C≡N) typically appears in the range of δ 115-125 ppm.

-

Ethyl Ester Carbons: The methylene carbon (-OCH₂CH₃) is expected around δ 60 ppm, and the methyl carbon (-OCH₂CH₃) will be in the upfield region, typically below δ 20 ppm.

IR (Infrared) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the indole N-H stretching vibration.

-

C≡N Stretch: A sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the nitrile group.

-

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ due to the stretching vibration of the ester carbonyl group.

-

C-O Stretch: An absorption in the region of 1200-1300 cm⁻¹ corresponding to the C-O stretching of the ester.

-

Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry (MS):

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 214, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OC₂H₅, 45 Da) and the loss of ethylene (-C₂H₄, 28 Da) via a McLafferty rearrangement. The indole ring itself is relatively stable, but fragmentation of the substituents can be observed.

Synthesis of this compound

While a specific, high-yielding protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established indole syntheses, such as the Fischer indole synthesis or the Reissert indole synthesis. A common strategy involves the construction of the indole ring from a suitably substituted aniline precursor.

Below is a detailed experimental protocol for a potential synthetic route.

Proposed Synthesis via Fischer Indole Synthesis:

This synthetic approach involves the reaction of a substituted phenylhydrazine with an α-ketoester, followed by cyclization under acidic conditions.

Figure 1: Proposed Fischer Indole Synthesis route.

Experimental Protocol:

Step 1: Synthesis of the Hydrazone Intermediate

-

In a round-bottom flask, dissolve 4-cyanophenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol.

-

Add diethyl oxalate (1.1 equivalents) to the solution.

-

Add a catalytic amount of a weak acid, such as acetic acid.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the hydrazone intermediate may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure to obtain the crude hydrazone.

Step 2: Cyclization to this compound

-

To the crude hydrazone intermediate, add a cyclizing agent. A mixture of polyphosphoric acid (PPA) or a solution of a strong acid like sulfuric acid in a suitable solvent can be used.

-

Heat the reaction mixture to 80-100 °C for 1-3 hours, monitoring the progress by TLC.

-

After the reaction is complete, carefully pour the hot mixture into a beaker of ice water with vigorous stirring.

-

The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water to remove any residual acid.

-

Dry the crude product under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Expected Yield: Based on similar Fischer indole syntheses of substituted ethyl indole-2-carboxylates, the overall yield for this two-step process can be expected to be in the range of 60-80%.

Applications in Organic Synthesis

This compound is a versatile building block, with its reactivity centered around the indole nitrogen, the ester functionality, and the aromatic ring. The cyano group can also be transformed into other functional groups, further expanding its synthetic utility.

1. N-Alkylation and N-Arylation:

The indole nitrogen can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated or arylated with a variety of electrophiles. This allows for the introduction of diverse substituents at the N1 position, which is often crucial for modulating the biological activity of indole-based compounds.

Figure 2: General workflow for N-alkylation/arylation.

Experimental Protocol for N-Alkylation:

-

To a solution of this compound (1.0 equivalent) in an anhydrous polar aprotic solvent such as DMF or THF, add a base like sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

-

Add the desired alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N-alkylated product.

2. Modification of the Ester Group:

The ethyl ester at the C2 position is a versatile handle for further transformations.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. The resulting carboxylic acid is a key intermediate for the synthesis of amides, which are prevalent in many biologically active molecules.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

-

Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes in the presence of a catalyst.

3. Synthesis of Bioactive Molecules:

This compound and its parent scaffold, 5-cyanoindole, are crucial intermediates in the synthesis of several pharmacologically active compounds.

a) Precursor to Vilazodone:

5-Cyanoindole is a key starting material in the synthesis of Vilazodone, an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁A receptor partial agonist.[3][4] The synthesis involves the introduction of a butylpiperazine side chain at the C3 position of the 5-cyanoindole core.[3][4] While not the direct starting material, derivatives of this compound can be envisioned in the synthesis of Vilazodone analogs.

Figure 3: Simplified synthetic pathway to Vilazodone.

b) Synthesis of Kinase Inhibitors:

The indole scaffold is a common feature in many kinase inhibitors used in cancer therapy. Derivatives of this compound have been explored for the development of potent inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). The general approach involves the synthesis of a library of 5-substituted-indole-2-carboxamides and evaluating their antiproliferative activity.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and materials science. Its readily available starting materials and the multiple reactive sites on the molecule allow for the generation of a wide array of complex and functionalized indole derivatives. The detailed protocols and compiled data in this guide are intended to facilitate the use of this important synthetic intermediate in the development of novel and impactful chemical entities. As research in medicinal chemistry continues to advance, the demand for such versatile building blocks is expected to grow, further solidifying the importance of this compound in the synthetic chemist's toolbox.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS # 105191-13-7, this compound, Ethyl 5-cyano-1H-indole-2-carboxylate, 5-Cyanoindole-2-carboxylic acid ethyl ester - chemBlink [ww.chemblink.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Ethyl 5-cyanoindole-2-carboxylate: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-cyanoindole-2-carboxylate is a versatile heterocyclic compound that has emerged as a significant building block in the field of medicinal chemistry. Its unique molecular architecture, featuring a reactive cyano group and a modifiable ester on a privileged indole scaffold, makes it an attractive starting point for the synthesis of a diverse array of bioactive molecules. This technical guide explores the synthesis, potential applications, and experimental considerations of this compound, providing a comprehensive resource for professionals engaged in drug discovery and development. The indole nucleus is a common motif in many pharmacologically active compounds, and the strategic placement of the cyano and carboxylate groups on this core structure provides chemists with multiple avenues for structural diversification and optimization of biological activity.[1][2]

Synthesis of the Core Scaffold

The synthesis of this compound and its parent indole-2-carboxylic acid esters can be achieved through several established synthetic routes. A common approach involves the condensation of an appropriately substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[3][4] The Reissert indole synthesis is one such classical method.

Alternatively, modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a versatile method for the synthesis of functionalized 5-cyanoindole derivatives.[5] Microwave-assisted organic synthesis has also been employed to improve reaction times and yields for the preparation of indole-2-carboxylic acid esters.[6]

Applications in Medicinal Chemistry

The this compound scaffold has been extensively utilized in the development of novel therapeutic agents across various disease areas. Its derivatives have shown promise as antiviral, anticancer, anti-inflammatory, and neuroprotective agents.

Antiviral Activity

The indole nucleus is a key pharmacophore in several approved antiviral drugs.[7] Derivatives of this compound have been synthesized and evaluated for their broad-spectrum antiviral activities.[8]

-

HIV-1 Integrase Inhibition: The indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of HIV-1 integrase, a crucial enzyme in the viral life cycle.[9] Structural optimizations of this scaffold have led to derivatives with significant inhibitory effects.[9][10] The carboxyl group at the C2 position and the indole core can chelate the two Mg2+ ions within the active site of the integrase.[9]

-

Influenza and Other Viruses: A number of indole-2-carboxylate derivatives have demonstrated potent activity against influenza A virus.[8] Some compounds have also shown inhibitory effects against other viruses like Herpes Simplex Virus (HSV-1) and Coxsackie B3 virus.[8]

| Compound ID | Target Virus | IC₅₀ (µmol/L) | Reference |

| 8e | Influenza A/FM/1/47 | 8.13 | [8] |

| 8f | Influenza A/FM/1/47 | 9.43 | [8] |

| 14f | Influenza A/FM/1/47 | 7.53 | [8] |

| 8f | Coxsackie B3 | SI value of 17.1 | [8] |

| RAL | HIV-1 Integrase | 0.06 ± 0.04 | [10] |

| 17e | HIV-1 Integrase | 7.08 ± 0.63 | [10] |

| 17f | HIV-1 Integrase | 14.10 ± 0.78 | [10] |

| 17g | HIV-1 Integrase | 15.56 ± 1.09 | [10] |

IC₅₀: Half maximal inhibitory concentration. SI: Selectivity Index.

Anticancer Activity

The indole scaffold is a common feature in many anticancer agents due to its ability to interact with various biological targets involved in cancer progression.[11] Derivatives of this compound have been investigated as potent inhibitors of several key protein kinases.

-

Kinase Inhibition: Derivatives of indole-2-carboxamides have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[12][13][14] These kinases are crucial regulators of cell proliferation and are often dysregulated in cancer.[11][15] Thiazolyl-indole-2-carboxamide derivatives have also shown potent multitarget anticancer activity by inhibiting EGFR, HER2, and VEGFR-2.[11]

| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | GI₅₀/IC₅₀ (µM) | Reference |

| 6i | EGFR | 0.063 | MCF-7 | 6.10 ± 0.4 | [11] |

| 6i | Her2 | 0.054 | - | - | [11] |

| 6i | VEGFR-2 | 0.119 | - | - | [11] |

| 6i | CDK2 | 0.448 | - | - | [11] |

| 6v | EGFR | 0.081 | MCF-7 | 6.49 ± 0.3 | [11] |

| 6v | Her2 | 0.065 | - | - | [11] |

| 6v | VEGFR-2 | 0.429 | - | - | [11] |

| 6v | CDK2 | 0.506 | - | - | [11] |

| 5d (indole-2-carboxamide) | EGFR | 0.089 ± 0.006 | - | - | [12] |

| 5e (indole-2-carboxamide) | EGFR | 0.093 ± 0.008 | - | - | [12] |

| 5j (indole-2-carboxamide) | EGFR | 0.098 ± 0.008 | - | - | [12] |

| 5e (indole-2-carboxamide) | CDK2 | 0.013 ± 0.001 | - | - | [12] |

| 5h (indole-2-carboxamide) | CDK2 | 0.011 ± 0.001 | - | - | [12] |

| 5k (indole-2-carboxamide) | CDK2 | 0.019 ± 0.002 | - | - | [12] |

| 5g (5-substituted-indole-2-carboxamide) | EGFR | - | - | GI₅₀ = 0.055 | [13][14] |

| 5i (5-substituted-indole-2-carboxamide) | EGFR | 0.085 ± 0.007 | - | GI₅₀ = 0.049 | [13][14] |

| 5j (5-substituted-indole-2-carboxamide) | EGFR | 0.124 ± 0.010 | - | GI₅₀ = 0.037 | [13][14] |

| 5g (5-substituted-indole-2-carboxamide) | CDK2 | 0.033 ± 0.004 | - | - | [13] |

| 5i (5-substituted-indole-2-carboxamide) | CDK2 | - | - | - | [13] |

| 5j (5-substituted-indole-2-carboxamide) | CDK2 | - | - | - | [13] |

GI₅₀: 50% growth inhibition.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. 5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, making it an attractive target for anti-inflammatory drugs.[16]

-

5-Lipoxygenase Inhibition: Derivatives of ethyl 5-hydroxyindole-3-carboxylate have been designed and synthesized as efficient inhibitors of human 5-LO.[16] Structure-activity relationship (SAR) studies have shown that the potency of these compounds is influenced by the substitution pattern on a phenylthiomethyl group at the 2-position of the indole ring.[16]

| Compound ID | Target | IC₅₀ (µM) | Assay Type | Reference |

| 19 | 5-LO | 0.7 | Cell-free | [16] |

| 19 | 5-LO product synthesis | 0.23 | Polymorphonuclear leukocytes | [16] |

Neurological Disorders

The indole scaffold is present in many endogenous molecules that play crucial roles in the central nervous system (CNS), such as serotonin and melatonin. This makes indole derivatives promising candidates for the development of agents targeting neurological and psychiatric disorders.[17]

-

5-HT₆ Receptor Antagonism: The serotonin type 6 receptor (5-HT₆R) is a promising target for treating cognitive deficits in neurodegenerative diseases like Alzheimer's disease.[17] Indole-based compounds have been investigated as 5-HT₆R antagonists.[17]

-

Precursor for Drug Synthesis: 5-Cyanoindole, a related precursor, is a key intermediate in the synthesis of Vilazodone, an antidepressant medication.[2] This highlights the importance of the cyanoindole scaffold in the development of CNS-active drugs.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of an indole-2-carboxylate derivative and an in vitro kinase inhibition assay.

Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate

This protocol is adapted from a procedure for the synthesis of a substituted indole-2-carboxylate.[10]

Materials:

-

3-Bromo-1H-indole-2-carboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated aqueous solution of sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-Bromo-1H-indole-2-carboxylic acid (100 mg, 0.42 mmol) in anhydrous ethanol (10 mL).

-

Add concentrated sulfuric acid (20 mg, 0.21 mmol) dropwise to the solution.

-

Stir the mixture at 80 °C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product three times with ethyl acetate (30 mL each).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under vacuum.

-

Purify the crude product by silica gel chromatography (1:5 v/v ethyl acetate/petroleum ether) to afford the desired product.[10]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general workflow for determining the IC₅₀ value of a test compound against a target kinase, based on a TR-FRET based binding assay.[15]

Materials:

-

Target kinase (e.g., EGFR, VEGFR-2)

-

Fluorescently labeled tracer

-

Europium-labeled anti-tag antibody

-

Test compound (e.g., an this compound derivative)

-

Assay buffer

-

384-well microplate

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 384-well plate, add the kinase, the fluorescently labeled tracer, and the test compound at various concentrations.

-

Add the europium-labeled anti-tag antibody.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal on a compatible plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability and the ability to introduce a wide range of functional groups have enabled the development of potent and selective inhibitors for various biological targets. The continued exploration of this privileged structure is expected to yield novel drug candidates for the treatment of viral infections, cancer, inflammatory diseases, and neurological disorders. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to leverage the potential of this compound in their drug discovery endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-cyanoindole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following sections detail the standard methods for assessing the solubility of Ethyl 5-cyanoindole-2-carboxylate.

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvent systems and conditions.

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25°C (Example)

| Solvent System | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Water | Data Not Available | Data Not Available | Data Not Available |

| Phosphate Buffered Saline (PBS) pH 7.4 | Data Not Available | Data Not Available | Data Not Available |

| Ethanol | Data Not Available | Data Not Available | Data Not Available |

| Methanol | Data Not Available | Data Not Available | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | Data Not Available | Data Not Available | Data Not Available |

| Acetonitrile | Data Not Available | Data Not Available | Data Not Available |

| Ethyl Acetate | Data Not Available | Data Not Available | Data Not Available |

Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C (Example)

| pH | Buffer System | Solubility (µg/mL) |

| 2.0 | HCl | Data Not Available |

| 4.5 | Acetate Buffer | Data Not Available |

| 6.8 | Phosphate Buffer | Data Not Available |

| 7.4 | Phosphate Buffer | Data Not Available |

| 9.0 | Borate Buffer | Data Not Available |

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2][3][4][5]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid powder)[1]

-

Selected solvents (e.g., water, PBS, ethanol)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV))

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[2][5] Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

After the incubation period, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with an appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

-

The experiment should be performed in replicate (typically n=3) to ensure the reliability of the results.

Visualization of the Shake-Flask Method Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile

Stability testing is essential to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[6] A stability-indicating analytical method must be used to separate the intact drug from any degradation products.[6][7]

Stability data is typically presented to show the percentage of the initial compound remaining over time under various stress conditions.

Table 3: Stability of this compound under Stress Conditions (Example)

| Stress Condition | Time | % Remaining of Initial Compound | Observations |

| Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) | 0h | 100% | - |

| 24h | Data Not Available | Appearance of degradation products | |

| 48h | Data Not Available | ||

| Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) | 0h | 100% | - |

| 24h | Data Not Available | Significant degradation observed | |

| 48h | Data Not Available | ||

| Oxidative Degradation (e.g., 3% H₂O₂, RT) | 0h | 100% | - |

| 24h | Data Not Available | Minor degradation | |

| 48h | Data Not Available | ||

| Thermal Degradation (e.g., 80°C, solid state) | 0h | 100% | - |

| 7 days | Data Not Available | No significant degradation | |

| 14 days | Data Not Available | ||

| Photostability (ICH Q1B guidelines) | 0h | 100% | - |

| Exposed | Data Not Available | Slight discoloration | |

| Dark Control | Data Not Available | No change |

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to establish the stability-indicating nature of the analytical method.[8][9]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled ovens

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure: A solution of this compound is prepared in a suitable solvent. Aliquots of this solution are then subjected to the following conditions:

-

Acid Hydrolysis: Add an equal volume of a strong acid (e.g., 0.1 M to 1 M HCl) and incubate at an elevated temperature (e.g., 60-80°C).

-

Alkaline Hydrolysis: Add an equal volume of a strong base (e.g., 0.1 M to 1 M NaOH) and incubate at room or elevated temperature.

-

Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30%) and store at room temperature.

-

Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 80°C or higher).

-

Photostability: Expose the compound (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Samples are taken at various time points, neutralized if necessary, and analyzed by the stability-indicating HPLC method to determine the amount of the parent compound remaining and to profile the degradation products.

Visualization of the Stability Testing Workflow:

Caption: General Workflow for Forced Degradation Stability Testing.

Conclusion

While specific solubility and stability data for this compound are not publicly available, this guide provides the necessary framework for conducting these critical studies. The detailed protocols for the shake-flask solubility method and forced degradation studies, along with the templates for data presentation, offer a clear path for researchers to thoroughly characterize this compound. Such studies are indispensable for advancing the development of new therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. enamine.net [enamine.net]

- 3. bioassaysys.com [bioassaysys.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 7. sepanalytical.com [sepanalytical.com]

- 8. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Reactivity of Ethyl 5-cyanoindole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical reactivity of ethyl 5-cyanoindole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document details established synthetic methodologies, explores its diverse chemical transformations, and presents its application in the synthesis of pharmacologically active agents.

Introduction

This compound is a versatile intermediate characterized by the presence of a reactive cyano group and an ester functionality on the indole scaffold. This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide range of complex molecules.[1] Its significance is underscored by its role as a key intermediate in the synthesis of the antidepressant drug vilazodone, which functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[2][3] The electron-withdrawing nature of the cyano group at the 5-position influences the electron density of the indole ring, thereby modulating its reactivity in various chemical transformations.[4]

Synthesis of this compound

The construction of the this compound scaffold can be achieved through several established indole synthesis methodologies. The most prominent and efficient methods include the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole core from an arylhydrazine and a carbonyl compound under acidic conditions.[4] A one-pot variation of this synthesis offers a streamlined and efficient approach to 5-cyanoindoles.[2] For the synthesis of this compound, 4-cyanophenylhydrazine hydrochloride is reacted with ethyl pyruvate in the presence of an acid catalyst.

Reaction Scheme:

Caption: Fischer Indole Synthesis of this compound.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis provides an alternative and high-yielding route to indoles from o-nitrotoluenes.[5][6] This method involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization. For the target molecule, the synthesis would start from a suitably substituted nitro compound. This method is particularly advantageous as it often proceeds under mild conditions and with high yields.[5]

Reactivity of this compound

The chemical reactivity of this compound is dictated by its three main functional components: the indole nucleus, the ester group at the C2 position, and the cyano group at the C5 position.

Reactions at the Indole Nitrogen (N-Alkylation)

The indole nitrogen can be readily alkylated using various alkylating agents in the presence of a base. This modification is crucial for the synthesis of N-substituted indole derivatives with diverse biological activities.

Caption: N-Alkylation of this compound.

Reactions of the Ester Group

The ethyl ester at the C2 position can undergo typical ester transformations such as hydrolysis and amidation.

-

Hydrolysis: Alkaline hydrolysis of the ester yields the corresponding 5-cyanoindole-2-carboxylic acid, a key intermediate for further derivatization, including decarboxylation or coupling reactions.[5]

-

Amidation: The ester can be converted to a variety of amides by reaction with amines. This is a common strategy in drug discovery to introduce diversity and modulate pharmacokinetic properties.

Reactions of the Cyano Group

The cyano group at the C5 position is a versatile handle for further functionalization.

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group), providing a site for the introduction of various substituents through reactions such as acylation or alkylation.

-

Cycloaddition Reactions: The cyano group can potentially participate in cycloaddition reactions, although this is less common for aryl nitriles compared to other transformations.

Reactions involving the Indole Ring

The indole ring itself can undergo various reactions, although the presence of the electron-withdrawing cyano and ester groups deactivates the ring towards electrophilic substitution. However, reactions at the C3 position are still possible, and the indole can act as a diene in certain cycloaddition reactions.

Quantitative Data

Table 1: Synthesis of this compound and its Precursors

| Synthesis Method | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| Fischer Indole Synthesis | 4-Cyanophenylhydrazine HCl, Ethyl pyruvate | p-Toluenesulfonic acid, Ethanol, Reflux | High (not specified) | [2][4] |

| Leimgruber-Batcho Synthesis | 3-Methyl-4-nitrobenzonitrile | 1. DMF-DMA; 2. Fe, Acetic Acid, 50-55°C | 96% (for 5-cyanoindole) | [7] |

| Cyanation | 5-Bromoindole | CuCN, N-methylpyrrolidine, 85°C | High (not specified) | [3] |

Table 2: Reactivity of this compound and Related Compounds

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |